![molecular formula C50H54FeP2 B13400633 [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron](/img/structure/B13400633.png)
[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron is a complex organometallic compound. It is characterized by the presence of iron at its core, surrounded by cyclopentadienyl and phosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron typically involves the reaction of iron pentacarbonyl with the appropriate phosphine and cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the oxidized forms back to their original state.
Substitution: Ligands around the iron center can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Its unique properties make it a useful probe in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in electron transfer reactions, facilitating redox processes. The phosphine and cyclopentadienyl ligands play a crucial role in stabilizing the iron center and modulating its reactivity. The pathways involved often include coordination to substrates, followed by electron transfer and bond formation or cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3,5-dimethylphenyl)phosphine: A related phosphine ligand with similar electronic properties.
Cyclopentadienyliron dicarbonyl dimer: Another iron complex with cyclopentadienyl ligands.
Bis(diphenylphosphino)ferrocene: A ferrocene derivative with phosphine ligands.
Uniqueness
What sets [2-[5-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron apart is its unique combination of ligands, which confer distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique insights into metal-ligand interactions.
Propriétés
Formule moléculaire |
C50H54FeP2 |
|---|---|
Poids moléculaire |
772.8 g/mol |
Nom IUPAC |
[2-[5-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C45H48P2.C5H6.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37,42H,1-9H3;1-4H,5H2; |
Clé InChI |
QPKVKSAUKGRYHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1C=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



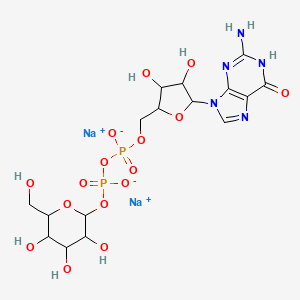
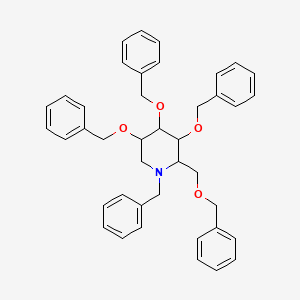

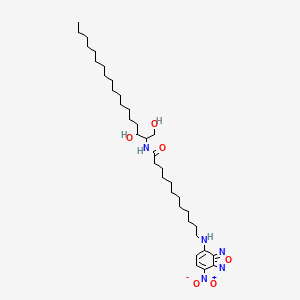
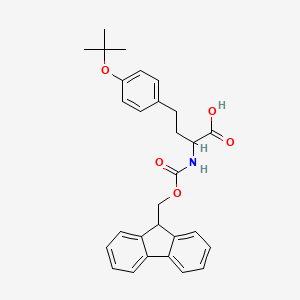
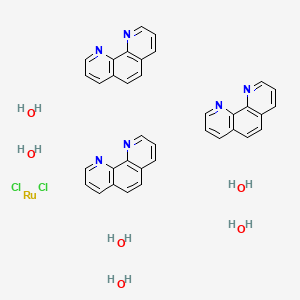
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)
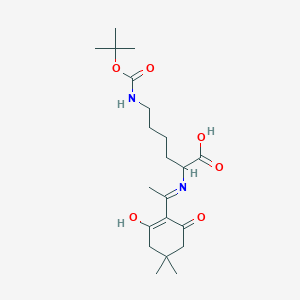

![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)

